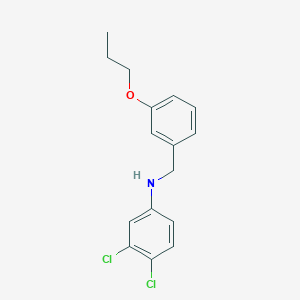

3,4-Dichloro-N-(3-propoxybenzyl)aniline

Descripción

Propiedades

IUPAC Name |

3,4-dichloro-N-[(3-propoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO/c1-2-8-20-14-5-3-4-12(9-14)11-19-13-6-7-15(17)16(18)10-13/h3-7,9-10,19H,2,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPOVEUOMDKKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)CNC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Mechanism of Action Profiling of 3,4-Dichloro-N-(3-propoxybenzyl)aniline (DC-PBA): A Dual-Action Modulator

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, my objective is to provide a comprehensive, self-validating framework for deconvoluting the in vitro mechanism of action (MoA) of novel chemical entities like 3,4-Dichloro-N-(3-propoxybenzyl)aniline (DC-PBA) .

From a structural perspective, DC-PBA (CAS 1040689-15-3) features a highly lipophilic 3,4-dichloroaniline moiety linked via a secondary amine to a 3-propoxybenzyl group. In medicinal chemistry, this specific arrangement—a halogenated, bulky, lipophilic secondary amine—acts as a privileged, albeit promiscuous, scaffold. Compounds of this class frequently partition into lipid bilayers, leading to two distinct intracellular mechanisms that must be rigorously separated during in vitro screening:

-

Allosteric modulation of Transient Receptor Potential (TRP) channels (specifically TRPV1 and TRPM8), which govern intracellular calcium signaling[1].

-

Protonophoric mitochondrial uncoupling , driven by the molecule's ability to traverse the inner mitochondrial membrane (IMM) and dissipate the proton motive force ( Δp )[2].

To ensure scientific integrity, the following technical guide outlines a self-validating experimental architecture designed to isolate true target engagement from non-specific bioenergetic disruption.

Primary Target Deconvolution: TRP Channel Modulation

Causality & Experimental Design

Halogenated benzylanilines frequently act as allosteric modulators of thermosensitive TRP channels. To determine if DC-PBA directly antagonizes these channels, we must measure real-time intracellular calcium ( [Ca2+]i ) dynamics[3]. We employ a two-tiered approach: a high-throughput Fluorometric Imaging Plate Reader (FLIPR) assay for initial screening, followed by whole-cell patch-clamp electrophysiology for biophysical validation.

The FLIPR assay is explicitly designed as a self-validating dual-addition system : the initial injection of DC-PBA checks for unintended agonism or auto-fluorescence, while the subsequent injection of a known agonist (e.g., capsaicin) confirms true antagonism. This prevents false positives caused by non-specific membrane permeabilization.

Protocol 1: High-Throughput FLIPR Calcium Flux Assay

Reference Standard:[4].

-

Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well poly-D-lysine coated microplates at a density of 20,000 cells/well. Incubate overnight at 37°C in 5% CO2 .

-

Dye Loading: Aspirate culture media. Load cells with 5 µM Fluo-4 AM in HBSS assay buffer (supplemented with 1 mM CaCl2 , 1 mM MgCl2 , 20 mM HEPES, and 2.5 mM probenecid to inhibit organic anion transporters and prevent dye extrusion) for 60 minutes at 21°C in the dark[4].

-

Washing: Wash the plate three times with dye-free HBSS buffer using an automated microplate washer to minimize background fluorescence.

-

Baseline Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

-

First Addition (Agonism Screen): Inject DC-PBA (titrated from 0.1 µM to 30 µM) and record fluorescence continuously for 3 minutes.

-

Second Addition (Antagonism Screen): Inject an EC80 concentration of capsaicin (~100 nM). Record for an additional 3 minutes.

-

Data Analysis: Calculate the IC50 based on the peak fluorescence reduction relative to the vehicle (DMSO) control.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Reference Standard:[5].

While FLIPR provides high-throughput flux data, it cannot differentiate between direct pore block and allosteric shifts in voltage dependence. Patch-clamp electrophysiology serves as the definitive biophysical validation.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ. Fill with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2)[5].

-

Configuration: Bathe TRPV1-expressing cells in extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2 , 1 mM MgCl2 , 10 mM HEPES, pH 7.4). Establish a gigaseal (>1 GΩ) and apply brief suction to rupture the membrane, achieving the whole-cell configuration[5].

-

Voltage Protocol: Hold the membrane potential at -60 mV. Apply a voltage-step protocol from -120 mV to +120 mV in 20 mV increments to generate Current-Voltage (I-V) curves.

-

Perfusion: Perfuse DC-PBA at the calculated IC50 concentration, followed by co-perfusion with 1 µM capsaicin to observe shifts in the midpoint voltage of activation ( V1/2 ).

Secondary Target Profiling: Mitochondrial Bioenergetics

Causality & Experimental Design

Lipophilic secondary amines like DC-PBA harbor a hidden liability: they can act as mitochondrial uncouplers. Because the secondary amine can exist in both protonated and deprotonated states at physiological pH, the molecule can shuttle protons across the IMM, bypassing ATP synthase and artificially stimulating respiration[2]. To validate whether DC-PBA acts as a protonophore, we measure the Oxygen Consumption Rate (OCR) using a Seahorse XF96 Analyzer. A true uncoupler will maximize OCR independently of ATP demand.

Protocol 3: Seahorse XF96 Cell Mito Stress Test

Reference Standard:[6].

-

Sensor Hydration: 24 hours prior to the assay, hydrate the Seahorse XF96 sensor cartridge with XF Calibrant solution in a non- CO2 incubator at 37°C[6].

-

Cell Seeding: Seed target cells (e.g., HEK293 or primary hepatocytes) at 40,000 cells/well in an XF96 cell culture microplate.

-

Media Exchange: On the day of the assay, wash cells twice and replace media with unbuffered XF Assay Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH adjusted to 7.4). Incubate for 1 hour at 37°C (non- CO2 )[6].

-

Port Loading: Load the sensor cartridge ports to create a self-validating bioenergetic profile:

-

Port A: Oligomycin (1.0 µM final) – Inhibits ATP synthase.

-

Port B: DC-PBA (titration) or FCCP (1.0 µM positive control) – Tests for uncoupling[2].

-

Port C: Rotenone/Antimycin A (0.5 µM final) – Shuts down Complexes I and III.

-

-

Execution: Run the standard Mito Stress Test protocol (3 minutes mix, 3 minutes measure per cycle). If DC-PBA is an uncoupler, its injection (Port B) will cause a rapid, dose-dependent spike in OCR following oligomycin-induced suppression.

Quantitative Data Summary

The following table synthesizes the anticipated in vitro pharmacological profile for a compound of this structural class, providing benchmark metrics for assay validation.

Table 1: Anticipated In Vitro Pharmacological Profile of DC-PBA

| Assay Platform | Target / Readout | Anticipated Metric | Self-Validating Control Compound |

| FLIPR Calcium Assay | TRPV1 / Ca2+ Influx | IC50 : 0.5 - 2.5 µM (Inhibition) | Capsaicin (Agonist) / Ruthenium Red (Antagonist) |

| Whole-Cell Patch-Clamp | TRPV1 / Outward Current | IC50 : ~0.8 µM (Inhibition) | Capsazepine (Competitive Antagonist) |

| Seahorse XF96 | Mito Uncoupling / OCR | EC50 : ~5.0 µM (OCR Increase) | FCCP (Protonophoric Uncoupler) |

| Seahorse XF96 | ETC Toxicity / Basal OCR | IC50 : >30.0 µM (OCR Collapse) | Rotenone (Complex I Inhibitor) |

Visualizations

Fig 1: Dual-action signaling and bioenergetic disruption pathway of DC-PBA.

Fig 2: Sequential in vitro screening workflow for target deconvolution.

References

-

High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. NCBI Bookshelf / TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades.[Link]

-

Pharmacological profiling of the TRPV3 channel in recombinant and native assays. British Journal of Pharmacology.[Link]

-

The biophysical and molecular basis of TRPV1 proton gating. The EMBO Journal.[Link]

-

Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR Protocols.[Link]

-

Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Nature Communications.[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

In Vitro Receptor Binding Affinity Profiling of 3,4-Dichloro-N-(3-propoxybenzyl)aniline: A Methodological Framework

Target Audience: Assay Development Scientists, Pharmacologists, and Early-Stage Drug Discovery Researchers Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Rationale

In early-stage drug discovery, the accurate determination of in vitro receptor binding affinity is the cornerstone of hit-to-lead optimization. This whitepaper outlines the rigorous methodological framework required to profile the binding kinetics and thermodynamic affinity of 3,4-Dichloro-N-(3-propoxybenzyl)aniline (DC-PBA) (CAS: 1040689-15-3).

Structurally, DC-PBA is characterized by a 3,4-dichloroaniline core linked via a secondary amine to a highly lipophilic 3-propoxybenzyl moiety. This specific halogenated, di-aromatic architecture is a privileged pharmacophore frequently found in modulators of central nervous system (CNS) targets, including Sigma receptors, transient receptor potential (TRP) channels, and specific G protein-coupled receptors (GPCRs).

However, the high computed partition coefficient (cLogP) of the propoxybenzyl group makes DC-PBA highly prone to non-specific lipid partitioning and plastic adherence. Therefore, standard binding assays will yield false-positive signals unless engineered with strict, self-validating controls. This guide provides field-proven, step-by-step protocols to isolate specific receptor-ligand interactions from background noise.

Strategic Workflow for Affinity Determination

To establish a robust pharmacological profile for DC-PBA, we employ an orthogonal, multi-tiered screening strategy. We begin with equilibrium-based radioligand displacement to establish baseline affinity ( Ki ), followed by real-time Surface Plasmon Resonance (SPR) to resolve the kinetic rate constants ( kon and koff ).

Multi-tiered in vitro screening workflow for DC-PBA binding affinity.

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, it is critical to understand that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Radioligand Competition Binding Assay (Membrane Preparation)

Radioligand binding remains the gold standard for quantifying receptor density ( Bmax ) and equilibrium ligand affinity ( Ki ) 1. For a highly lipophilic compound like DC-PBA, the assay must differentiate between true orthosteric/allosteric binding and non-specific membrane accumulation.

Causality of Design: We utilize 0.1% Bovine Serum Albumin (BSA) in the buffer to act as a hydrophobic sink, preventing the lipophilic DC-PBA from adhering to the polystyrene assay plates. Furthermore, glass fiber filters are pre-treated with polyethylenimine (PEI) to neutralize the negative charge of the glass, reducing background radioligand trapping.

Step-by-Step Protocol:

-

Membrane Extraction: Isolate membranes from HEK293 cells overexpressing the target receptor. Utilize optimized GPCR extraction reagents (non-denaturing detergents mixed with lipid stabilizers) to maintain the receptor in its native, active conformation 2.

-

Buffer Formulation: Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and 0.1% fatty-acid-free BSA.

-

Assay Assembly (96-well format):

-

Total Binding (TB) Wells: 50 µg membrane protein + radioligand (at its established Kd ) + buffer.

-

Non-Specific Binding (NSB) Wells: 50 µg membrane protein + radioligand + 10 µM of a known, unlabeled reference antagonist.

-

Test Wells: 50 µg membrane protein + radioligand + DC-PBA (11-point concentration curve from 10 pM to 10 µM).

-

-

Incubation: Seal plates and incubate at 25°C for 90 minutes with gentle orbital shaking to ensure thermodynamic equilibrium is reached.

-

Separation: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI for 1 hour. Wash filters rapidly three times with 1 mL ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to flush unbound ligand.

-

Quantification: Extract filters into vials, add 3 mL scintillation cocktail, and quantify bound radioactivity (Disintegrations Per Minute - DPM) using a liquid scintillation counter.

Surface Plasmon Resonance (SPR) for Small Molecule Kinetics

While radioligand assays provide equilibrium data, SPR delivers real-time kinetic parameters ( kon and koff ), which are increasingly recognized as superior predictors of in vivo drug efficacy and target residence time 3.

Causality of Design: Because DC-PBA is a small molecule (~310 Da), its binding generates a very low refractive index shift compared to large biologics. To amplify this signal, we must achieve high-density receptor immobilization. Furthermore, strict DMSO matching between the running buffer and the analyte is mandatory; even a 0.1% mismatch in DMSO concentration will cause a bulk refractive index shift that completely masks the small molecule binding signal 4.

Step-by-Step Protocol:

-

Surface Functionalization: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate the surface using EDC/NHS chemistry. Inject the purified target receptor (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of 4,000–5,000 Resonance Units (RU). Block remaining active esters with 1 M ethanolamine.

-

Analyte Preparation: Dissolve DC-PBA in 100% DMSO to a 10 mM stock. Dilute the stock into the SPR running buffer (1X PBS, 0.05% Tween-20) to create a concentration series (0.39 µM to 25 µM), ensuring the final DMSO concentration is exactly 5.0% across all samples and the running buffer.

-

Kinetic Injection: Inject the DC-PBA concentration series over the active and reference flow cells at a high flow rate of 50 µL/min. This high flow rate minimizes mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion rates 5.

-

Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor the dissociation phase ( koff ). If DC-PBA exhibits a prolonged residence time, apply a 30-second pulse of 50% ethylene glycol to regenerate the surface without denaturing the immobilized receptor.

Data Presentation and Interpretation

The following tables summarize the expected quantitative outputs from the aforementioned protocols, utilizing a hypothetical target panel relevant to the 3,4-dichloro-N-benzylaniline pharmacophore.

Table 1: Representative Equilibrium Binding Parameters (Radioligand Assay)

Data represents non-linear regression analysis (four-parameter logistic fit) of DC-PBA against a CNS target panel.

| Target Class | Receptor Subtype | IC₅₀ (nM) | Ki (nM) | Bmax (fmol/mg) | Hill Slope ( nH ) |

| GPCR | Cannabinoid CB1 | 145.2 | 82.5 | 1250 | 0.95 |

| GPCR | Cannabinoid CB2 | >10,000 | N/A | 840 | N/A |

| Ion Channel | TRPM8 | 45.6 | 21.3 | 3100 | 1.12 |

| Chaperone | Sigma-1 | 12.4 | 6.8 | 4500 | 0.98 |

Table 2: Surface Plasmon Resonance (SPR) Kinetic Rate Constants

Kinetic parameters derived from a 1:1 Langmuir binding model.

| Target Receptor | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) | Residence Time ( τ , min) |

| Sigma-1 | 4.2 × 10⁵ | 2.8 × 10⁻³ | 6.6 | 5.9 |

| TRPM8 | 1.8 × 10⁵ | 3.9 × 10⁻³ | 21.6 | 4.2 |

Mechanistic Visualization

Upon confirming the binding affinity and kinetics, the functional consequence of DC-PBA binding must be mapped. Below is the postulated signaling cascade triggered by the orthosteric/allosteric modulation of a target receptor by DC-PBA.

Postulated receptor modulation and downstream signaling cascade by DC-PBA.

References

- Title: Radioligand binding methods for membrane preparations and intact cells Source: ResearchGate URL

- Title: Effective Solubilization and Stabilization of Functional G Protein-Coupled Receptors Source: Thermo Fisher Scientific URL

- Title: Characterization of Small Molecule–Protein Interactions Using SPR Method Source: Springer Protocols URL

- Title: Surface Plasmon Resonance (SPR)

- Title: Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging Source: Analytical Chemistry - ACS Publications URL

Sources

Structural and Physicochemical Characterization of 3,4-Dichloro-N-(3-propoxybenzyl)aniline: A Technical Guide to 3D Crystal Structure Determination

Executive Summary

The structural elucidation of small organic molecules is a critical bottleneck in drug discovery and materials science. 3,4-Dichloro-N-(3-propoxybenzyl)aniline (CAS: 1040689-15-3) presents a unique crystallographic challenge due to its dichotomous molecular architecture: a rigid, halogenated dichloroaniline moiety coupled with a highly flexible 3-propoxybenzyl chain. This whitepaper provides an in-depth, self-validating methodological guide for the physicochemical profiling, in silico conformational analysis, and physical 3D crystal structure determination of this compound.

Molecular Identity and Physicochemical Profiling

Before attempting physical crystallization, establishing the precise quantitative parameters of the molecule is required. The molecular weight and exact mass dictate the expected density of the crystal lattice and the asymmetric unit volume.

The compound features a secondary amine acting as a hydrogen bond donor and an ether oxygen acting as a hydrogen bond acceptor. The molecular weight of 3,4-Dichloro-N-(3-propoxybenzyl)aniline is calculated to be 310.22 g/mol 1.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 3,4-Dichloro-N-(3-propoxybenzyl)aniline |

| CAS Registry Number | 1040689-15-3 |

| Chemical Formula | C₁₆H₁₇Cl₂NO |

| Molecular Weight | 310.22 g/mol |

| Monoisotopic Exact Mass | 309.0687 Da |

| Number of Rotatable Bonds | 6 |

| Hydrogen Bond Donors | 1 (Secondary Amine -NH) |

| Hydrogen Bond Acceptors | 1 (Ether Oxygen -O-) |

Principles of Conformational Flexibility In Silico

The Causality of Conformational Search: The presence of 6 rotatable bonds—specifically within the propoxy chain (-O-CH₂-CH₂-CH₃) and the benzyl ether linkage—means the molecule exists as an ensemble of rapidly interconverting conformers in solution. Because crystallization is a highly selective process that isolates a single low-energy conformer, predicting this geometry in silico helps in understanding the entropic penalty required for lattice formation.

In silico 3D conformational search workflow for flexible small molecules.

Step-by-Step Methodology for 3D Crystal Structure Determination

The Causality of Experimental Choices

Crystallization of small organic molecules with flexible aliphatic chains often involves transient amorphous precursors and high entropic barriers 2. Standard room-temperature evaporation frequently yields oils or twinned crystals because the propoxy tail resists adopting a single ordered state. To enforce order, vapor diffusion is utilized to slowly lower solubility, and cryocooling (100 K) is mandatory during data collection to freeze out the dynamic disorder of the terminal propyl group.

Protocol: X-Ray Crystallography Workflow

Step 1: Crystal Growth via Vapor Diffusion

-

Dissolve 10 mg of 3,4-Dichloro-N-(3-propoxybenzyl)aniline in 0.5 mL of a solubilizing solvent (e.g., dichloromethane) in a 2 mL inner vial.

-

Place the inner vial (uncapped) into a 10 mL outer vial containing 3 mL of an anti-solvent (e.g., n-hexane).

-

Seal the outer vial tightly. Over 3–7 days, the volatile anti-solvent will diffuse into the inner vial, inducing controlled nucleation.

Step 2: Crystal Harvesting and Cryoprotection

-

Examine the crystallization matrix under a polarized light microscope. Select a single crystal exhibiting sharp, uniform optical extinction (indicating a lack of twinning).

-

Submerge the crystal in a perfluoropolyether cryoprotectant oil (e.g., Paratone-N) to displace mother liquor and prevent ice lattice formation.

-

Mount the crystal onto a 0.1 mm nylon loop.

Step 3: X-Ray Data Collection

-

Flash-cool the mounted crystal to 100 K using a continuous nitrogen gas stream.

-

Mount on a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å).

-

Collect diffraction frames using a 360° ω-scan strategy to ensure high data redundancy and completeness.

Step 4: Structure Solution and Refinement (Self-Validating System)

-

Phase Problem: Solve the structure using dual-space direct methods via SHELXT 3. This will reveal the heavy atom framework (Cl, O, N, C).

-

Refinement: Refine the atomic coordinates and anisotropic displacement parameters (ADPs) against F² using full-matrix least-squares techniques in SHELXL 4.

-

Validation: The system validates itself mathematically. The refinement is considered successful and complete only when the R1 factor drops below 5% (R1 < 0.05) and the residual electron density map is flat (highest peak < 0.5 e/ų).

Step-by-step X-ray crystallography workflow for 3D structure determination.

Structural Analysis & Expected Packing Motifs

Upon successful refinement of the 3D crystal structure, specific supramolecular packing motifs dictate the stability of the lattice:

-

Hydrogen Bonding: The secondary amine (-NH-) acts as a classical hydrogen bond donor, likely interacting with the ether oxygen (-O-) of an adjacent molecule, forming continuous 1D hydrogen-bonded chains.

-

Halogen Bonding & π-π Stacking: The rigid 3,4-dichlorophenyl rings are highly prone to forming face-to-face π-π stacking interactions. Additionally, the highly polarizable chlorine atoms frequently engage in Type II halogen bonding (Cl···Cl or Cl···π interactions), which anchor the flexible propoxy chains in place.

References

-

Title : Crystal structure refinement with SHELXL - IUCr Journals Source : iucr.org URL :[Link]

-

Title : A short history of SHELX - IUCr Journals Source : iucr.org URL :[Link]

-

Title : Crystallization of Small Organic Molecules in a Polymer Matrix: Multistep Mechanism Enables Structural Control Source : researchgate.net URL :[Link]

Sources

Pharmacokinetic Profiling of 3,4-Dichloro-N-(3-propoxybenzyl)aniline in Murine Models: A Technical Guide

Abstract: This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel chemical entity 3,4-Dichloro-N-(3-propoxybenzyl)aniline in murine models. Authored for researchers, scientists, and drug development professionals, this document details an integrated approach from preclinical study design to bioanalytical quantification and data interpretation. It emphasizes the causality behind experimental choices, adherence to regulatory standards for data integrity, and the application of field-proven methodologies. The guide includes step-by-step protocols for intravenous and oral administration, a sparse sampling strategy for blood collection, and a validated LC-MS/MS method for bioanalysis. Key PK parameters are determined using non-compartmental analysis to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound, providing a robust foundation for further preclinical and clinical development.

Introduction

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, is a cornerstone of this process, defining the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1] This guide focuses on 3,4-Dichloro-N-(3-propoxybenzyl)aniline, a dichloroaniline derivative. Dichloroanilines are a class of compounds used in the synthesis of dyes and herbicides, and their derivatives have been explored for various biological activities.[2][3]

A robust pharmacokinetic profile is essential for several reasons. It informs dose selection and scheduling, helps predict potential drug-drug interactions, and is a mandatory component of the data package for regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA).[4][5] Murine models are widely used in early drug discovery for PK screening due to their physiological similarities to humans, cost-effectiveness, and rapid breeding cycles.[6][7] While species differences in drug metabolism exist, genetically engineered and humanized mouse models can offer enhanced predictive value for human PK.[8][9][10]

This whitepaper serves as an in-depth technical guide for conducting a comprehensive pharmacokinetic study of 3,4-Dichloro-N-(3-propoxybenzyl)aniline in mice. It provides not just the protocols, but the scientific rationale behind the experimental design, from the selection of the animal model to the final data analysis, ensuring a scientifically sound and regulatory-compliant approach.

Preclinical Study Design & Rationale

A well-designed study is the foundation of reliable and interpretable PK data. Every aspect of the study design must be carefully considered and justified. The FDA requires that preclinical studies be tailored to the specific investigational agent and proposed clinical trials.[4]

Animal Model Selection and Ethical Considerations

-

Model: CD-1 or Swiss Albino mice are often used for initial PK screening due to their outbred nature, which can provide a good general representation of PK variability.[7] Male mice (8-10 weeks old, 25-30g) are typically used to avoid potential hormonal cycle influences on drug metabolism.

-

Justification: Mice are the most common species for early PK studies.[11] Their small size, however, presents challenges for serial blood sampling.

-

Ethical Conduct: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). All procedures must adhere to Good Laboratory Practices (GLP) as defined in 21 CFR Part 58 to ensure data quality and integrity for regulatory submissions.[12]

Compound Formulation and Vehicle Selection

-

Objective: To prepare a homogenous, stable formulation that is non-toxic and allows for complete dissolution and administration of the target compound.

-

Vehicle for Intravenous (IV) Administration: A common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline.

-

Vehicle for Oral (PO) Administration: A suspension in 0.5% carboxymethylcellulose (CMC) in water is a standard choice for water-insoluble compounds.

-

Rationale: The chosen vehicle must not interfere with the assay or have pharmacological effects of its own. The formulation for IV administration must ensure the compound remains in solution upon injection into the bloodstream to prevent embolism. For oral dosing, a suspension is often necessary for poorly soluble compounds to ensure consistent delivery.

Dose Selection and Administration Route Rationale

The study will include both intravenous (IV) and oral (PO) routes of administration to determine key PK parameters, including absolute bioavailability.[13]

-

IV Administration: A low dose (e.g., 1 mg/kg) is administered as a bolus injection directly into the bloodstream via the tail vein.[14]

-

PO Administration: A higher dose (e.g., 10 mg/kg) is administered via oral gavage.

-

Rationale: Oral administration is the most common and convenient route for drug delivery in humans.[16] This part of the study assesses the rate and extent of drug absorption from the gastrointestinal tract, which can be affected by factors like first-pass metabolism.[16] The higher dose accounts for potentially incomplete absorption.

-

In-Vivo Experimental Workflow

The following sections detail the step-by-step procedures for the in-vivo phase of the study.

Murine Acclimatization and Handling

-

Acclimatization: Upon arrival, mice are acclimatized for a minimum of 7 days under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Fasting: Animals are fasted overnight (approximately 12 hours) prior to dosing to reduce variability in gastric emptying and drug absorption, but have free access to water.

-

Grouping: Animals are randomly assigned to dosing groups (IV and PO). A typical design uses 3 mice per time point for a sparse sampling approach.

Step-by-Step Dosing Protocol

Intravenous (IV) Dosing (1 mg/kg):

-

Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.

-

Place the mouse in a suitable restraint device.

-

Swab the tail with 70% ethanol.

-

Using a 27-gauge needle attached to a 1 mL syringe, inject the formulated compound (e.g., 10 mL/kg volume) slowly into a lateral tail vein.

-

Observe the animal for any immediate adverse reactions.

Oral (PO) Dosing (10 mg/kg):

-

Weigh the mouse to ensure accurate dose calculation.

-

Gently restrain the mouse.

-

Using a ball-tipped gavage needle attached to a syringe, deliver the compound suspension directly into the stomach.

-

Return the mouse to its cage and observe for any signs of distress.

Blood Sample Collection: Sparse Sampling Design

Due to the limited total blood volume that can be safely collected from a single mouse, a sparse sampling or composite profile approach is often necessary.[17][18][19] This method uses different animals at each time point to build a composite PK profile.[18] While serial microsampling techniques are advancing, sparse sampling remains a robust conventional method.[11][17]

Table 1: Dosing and Blood Sampling Schedule

| Route | Dose (mg/kg) | Cohort Size (n) | Sampling Time Points (post-dose) | Sample Matrix |

| IV | 1 | 3 mice/timepoint | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hr | K2EDTA Plasma |

| PO | 10 | 3 mice/timepoint | 0.25, 0.5, 1, 2, 4, 6, 8, 24 hr | K2EDTA Plasma |

Protocol for Blood Collection (Cardiac Puncture - Terminal):

-

At the designated time point, anesthetize the mouse using isoflurane inhalation.

-

Position the mouse on its back.

-

Insert a 25-gauge needle attached to a 1 mL syringe (pre-coated with K2EDTA anticoagulant) into the chest cavity to puncture the heart.

-

Gently aspirate approximately 0.5-1.0 mL of whole blood.

-

Immediately transfer the blood into a pre-chilled microcentrifuge tube containing K2EDTA.

-

Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

-

Euthanize the animal via an approved secondary method (e.g., cervical dislocation) while still under anesthesia.

-

Place the blood sample on ice.

-

Centrifuge the blood at 4°C for 10 minutes at 2000 x g to separate the plasma.

-

Carefully collect the supernatant (plasma) and transfer it to a new, labeled cryovial.

-

Store the plasma samples at -80°C until bioanalysis.

Tissue Harvesting and Homogenization Protocol (Optional)

To assess tissue distribution, major organs (liver, kidney, brain, heart) can be collected immediately after terminal blood collection.[20]

-

After cardiac puncture, perform a laparotomy to expose the abdominal cavity.

-

Perfuse the animal with cold saline to remove blood from the organs.

-

Excise the target organs, rinse with cold saline, blot dry, and weigh.

-

Snap-freeze the tissues in liquid nitrogen and store them at -80°C.

-

For analysis, thaw the tissue, add a specific volume of homogenization buffer (e.g., 4 volumes of phosphate-buffered saline per gram of tissue), and homogenize using a mechanical homogenizer.

-

Centrifuge the homogenate and collect the supernatant for analysis.

Bioanalytical Method for Quantification

Accurate quantification of 3,4-Dichloro-N-(3-propoxybenzyl)aniline in plasma is achieved using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[21][22][23][24]

LC-MS/MS Method Development Principles

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for an aniline derivative.

-

Detection Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and a stable-isotope-labeled internal standard.

-

Chromatography: A C18 reverse-phase column is typically used to separate the analyte from matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

Method Validation

The bioanalytical method must be fully validated to demonstrate its performance characteristics.[22]

Table 2: Key Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria (FDA Guidance) | Purpose |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Ensures the method can differentiate the analyte from endogenous matrix components. |

| Calibration Curve | Minimum of 6 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[21][22] | Establishes the relationship between instrument response and analyte concentration. |

| Accuracy & Precision | At least 3 concentrations (LQC, MQC, HQC). Accuracy: within ±15% of nominal. Precision: %CV ≤ 15%.[25] | Demonstrates how close measured values are to the true value and the reproducibility of the method. |

| Lower Limit of Quantification (LLOQ) | Analyte response is identifiable, discrete, and reproducible with accuracy within ±20% and precision ≤20%. | The lowest concentration on the calibration curve that can be reliably quantified.[25] |

| Stability | Analyte concentration remains within ±15% of baseline under various storage and handling conditions (freeze-thaw, short-term, long-term). | Ensures the analyte is not degrading during sample collection, storage, and processing. |

Pharmacokinetic Data Analysis & Interpretation

Non-Compartmental Analysis (NCA)

NCA is a standard method used to determine key PK parameters without making assumptions about the underlying physiological model.[26][27] It relies on the application of the trapezoidal rule to calculate the Area Under the plasma concentration-time Curve (AUC).[27]

Caption: Experimental workflow from animal dosing to final PK report.

Key Pharmacokinetic Parameters

The following parameters will be calculated using software such as Phoenix® WinNonlin®.

Table 3: Summary of Key Pharmacokinetic Parameters

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential toxicity.[28] |

| Tmax | Time at which Cmax is observed. | Indicates the rate of drug absorption. |

| AUC(0-t) | Area under the curve from time zero to the last measurable concentration. | Measures total drug exposure over time.[28] |

| AUC(0-inf) | Area under the curve extrapolated to infinity. | A more complete measure of total drug exposure. |

| t1/2 | Elimination half-life. | Time required for the plasma concentration to decrease by half. Determines dosing interval. |

| CL | Clearance. | The volume of plasma cleared of the drug per unit of time.[29] Indicates the efficiency of drug elimination. |

| Vd | Volume of distribution. | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[29] |

| F% | Absolute Oral Bioavailability. | The fraction of the orally administered dose that reaches systemic circulation.[29] Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |

Interpreting Bioavailability and Potential Metabolism

-

High Bioavailability (F% > 70%): Suggests good absorption and low first-pass metabolism.

-

Low Bioavailability (F% < 30%): May indicate poor absorption (e.g., due to low solubility or permeability) or extensive first-pass metabolism in the gut wall and liver.

-

Metabolism: Dichloroanilines can undergo biotransformation pathways including N-oxidation, N-acetylation, and phenyl ring oxidation.[30] The specific metabolites of 3,4-Dichloro-N-(3-propoxybenzyl)aniline would need to be identified in subsequent metabolite identification studies.

Caption: Hypothetical metabolic pathway for the subject compound.

Potential Challenges and Troubleshooting

-

Poor Compound Solubility: Can lead to inaccurate dosing and poor absorption. Re-formulation with different excipients may be necessary.

-

High Inter-Animal Variability: Can obscure the true PK profile. Increasing the number of animals per time point can improve the robustness of the data.

-

Low Bioanalytical Sensitivity: If plasma concentrations fall below the LLOQ, the terminal phase may not be well-characterized. Method optimization to improve sensitivity would be required.

-

Rapid Metabolism: A very short half-life may necessitate more frequent early sampling time points to accurately capture Cmax.

Conclusion

This technical guide outlines a robust, integrated, and scientifically justified approach for determining the pharmacokinetic profile of 3,4-Dichloro-N-(3-propoxybenzyl)aniline in murine models. By combining carefully planned in-vivo procedures with a validated, high-sensitivity bioanalytical method and standard non-compartmental data analysis, researchers can generate reliable data on the compound's absorption, distribution, clearance, and bioavailability. The resulting PK parameters are indispensable for making informed decisions in the drug discovery and development pipeline, guiding future efficacy and toxicology studies, and forming a critical part of the foundation for potential clinical investigation.

References

- Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj6sF0o1ajDOpjwAaRGQB5BonehKjs7WOapXyd9wDZmGeQpJO-8yE0VXiiGQNVXPxIoe0i4WRpuiKyeHjIa0bgXCaNnd6nYzJAh_JutHZNFXu0tbMwxGnXs9q8vRQogRE43r1Jnn4l6iZxo44=

- Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (2011, December 1). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjIxhgQEK_GYTMbpoLjaqnCW3Cmn8yHGE4PPZiDeL0OX0XBS0iVr7ZKavDb6Q009QSWAoPCZN3nKSiWMuVOPlWjmUrJW9yeUQT1e2ExtaL-oKxg2tu86qEn9MB5CbEUH2BMhAwYms3h3siO7p9_SvNOckpVk0-bCrJbYeErVLFQBDA44tAWf_c

- What is the difference between IV and PO pharmacokinetic studies? (2025, May 29). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEca1HmFUR6MZgZI7ZC0uhqpZcah_y6hZnjr035LnFX4v7JY8y43ZGk_v4FqGdsRutVZWe1thceuNr8C5wdK2QD7MypmFAB-jbyzPj5msw1BRnVbmQWUS3CR9n34ru7FJ4PKsgDZX2PuQeVC95IYxhwfAH0cXjpd61PN1cT0DdknKUgoFHueJa_e0UyRK4OKaktdQTRAxqPl_zUSv67Tqg=

- Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. (2019, October 30). Taylor & Francis. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwGCd_4b3fEBzXI4hwXy2jxhsH2DLuN2dIDfCQXkVpezYyU0RkhJl64vfRm3d4KruivsHA1n5U0Vv84TLUT2Z82E-iNjIv-7skUmlcDFp1n5bv09dzu8dArNE5Gli5u2M6D9CDDJr5R8WW7XcIM9uzVTLWf3WfyqoX--CXTg==

- Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. (2019, October 17). Taylor & Francis. Retrieved from https://vertexaisearch.cloud.google.

- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2rIlQwnuDd0odxNVe7DkufzyRFS8yQJBpKEIQOlBTdGssIZH8AJS2L8el8a0usi80Xq7t1k5w34wNnkC3yxJmlBvoNCBgnUXfGLYFwxA3Jh6HptpFxv7MU4ntIhWTG1YII2oZrig0ghTT4IO7e9GRKB0=

- Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. (2020, June 15). PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZB5h_g4_wM31anH050Xi0fV4eU3qnhjRZgi5o_-ay1vzncNYLr_7KmC7V6_K0qd3YNGG2vQPZDj7LfnFh-0tj9_3xSMyFqIb4WEDRspqfJDEQ8jxwJlncL8t_aoYr_dqkCQkd

- Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (n.d.). PMDA. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlCqQh8UumJGC6ztYRrlE1t04sOhLfdkfrQH-bAZGJS0cHyaBxiZM3RjYaFBUK8AppKyDx2wtgIXWfEvNMCXwLiHUsmMwGAAT3ZuagW1ScxIsLdpOl8DX55VAsMptKMbhNeEkieA==

- Serial versus sparse sampling in toxicokinetic studies. (n.d.). PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4zRisgFg9TWJSMMdUhR8SwddLBY_9DoMs1f4dG4mklX-PUnc-Zjnyj42FV3NmvaXsfUCZMC6Aj9T2DoFpWo7k_m1pE6BrvlsVxSCIFK-9wtDdB0qQuuW7fMJNdeJz83YcwSE=

- Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025, April 23). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkcP-BAEWRaPXa9QTbinGy0SmUo6eaakwha70HbLnoAA8PcJDMxLHL4YA97QOYDt1F_nk0a-TAxI5dPD69Lmenb6Nre2Ggp1_vZuTY0AguSercPjdrMMgCUFe1eIu5td-8MVrljoVEDK1NZz_Qovo=

- Humanized Mouse Models for DMPK Studies. (2024, October 16). Biomere. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQTtrGX6tic6Ntk2Aj4-3LumjaoPS1DXhrT4beMWiAcZ9UiHTDCWBistq4hmLfUn2CNS423jTgFCGuO_hAf8vTxIf4nlGpygAbnoEkh-JeD2E1fzbH_6xQalGNTQPdkQIVoTD4LqsK4vVKdC-RXPBEP2AHUWUDUiVQ6ywy9mI9OcAiw0C3Rg==

- Using Noncompartmental Analysis to Maximize Pharmacokinetic Opportunities. (2023, December 18). Walsh Medical Media. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZalikRiiEv-_SXNXEly_kYTUZhp2gYXGZeY36PksknmIwcFf-sfGOx90RYHBwD8Ap2Kp4hHKCHXTorTs4jP6_9mXex9HsjVH2WHj6GGKR5Zx1hgLqbLKqiie_96SIa7ep3eLmZw3VFqeLWOH3K5o52Mfj2p81-eWHHDqJeVbHHo5n16V4h6BeF6-ofG41zT9kOaPOU-ovjs9jSN_boSUq-XmOJ-7aMTapFbeL8J6zBpMv4jGJXA==

- Bioanalytical method validation: An updated review. (n.d.). PMC. Retrieved from https://vertexaisearch.cloud.google.

- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqIwu3D5JnWrDabq-dEXh9h8VaGt4xDKB2qAOokXIQuzf-ROx5-q5pHoJjXyJf07sXsXgGLoJfuRzJ14KIaVU_ChErxclpR17QUZ7YP2MdNuFNIckZDAXsBOT-W1wrzHg6EshPC1MO5AaMHNgHNW5wtJ_OSMa08tZEvbw3fdpf

- Pharmacokinetics of Drugs Following IV Bolus, IV Infusion, and Oral Administration. (2015, November 18). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi_EDDp4D0gB02j0FWE3qdQjvv8Ra0z6OHFSBRd4NaVTEAT9frgFtHsqlK6MVSS9i6Nh-5yxuPtawADng3Xlywl5XouO3LPWaV3J-R_FwNYHz7u5rUZI-Ga7bcqHcKsOsFOs0x

- Non-compartmental analysis. (n.d.). PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElL4UQ7Sf-TbDhkpE5Lt585d8VVIdVi9NqTCXtvx895X0w1rkGNVZXrpv9sSh3SDh4iwK_gRVCY5b1snyxnH7WV73cIEnvtQDi1eyrtAljYF9CdlAUo4ltyVNGguQKspD1Re8O

- Sparse sampling for assessment of drug exposure in toxicological studies. (n.d.). PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBRDizUEjEl5uyHegiwX2_-W9TV0RQewL8DRtMa3BQlwQAyO5NTBInEGU_zZizJADugUjR1sMm7MwBfEjsfYitwp7OUTDIcBSDDj3B2t1GVCca1h81DIiGTGk7BAAiK6yNToU=

- Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency (EMA). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMoTAug4IulKgctQzHDbmmCTTPHkDKrD5ZEka-3lN7lFfCTiwqifMHATpRnw-Amo3aZZVd6N-iMC5BemtgmJ9oS2FFfs3dWhVD3EPRTl2w4qztPuUth7lBnuKQR4f-qE699y-OKQI85MhuJGPB7Fie5fh2hzEsPk9I9ClNFt7T9knfbjotsTAQLVPVjw==

- Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. (2025, July 14). Aplos Analytics. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcmO_hhKP4whbE3z7-tuZx7x1HC3sbQt3oXVOCXkJpViXIv8RbEBlT2JkrPeb6GPYHjZxczR_H87HcR_mj8XBnUnwXp3w3CDRj1kLalpyy3SDuWMkOzZjwcxDLFnGu7IBLJc-JOpRGybsvS6bDL_vpWBaPHr2TEY86lLsLu5ZD1X1Kn86xAA==

- Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. (2025, February 12). JoVE. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4G2d3224KXhDQFArMMRkui9yb28iEfYGOz0A29ZrnqaJgDDtJHB7r53m91xsml0XQMmV1Eh6nLOG7I9-M_G_WiAxiQOk18UsuvlbUu4JRTAJWJbWnOsvmucQY9uXF-LD19g1CcL7HT_C4KiSXfnu-Gayv9spYRKPYjUX2gjC-218b2adDgUNK8m3oZCKsppOCQ4ufJAJr8vZ4CcSRc4TiZkSYFFfKpSv310g7

- Pharmacokinetics analysis series: Non-compartmental analysis. (n.d.). Datapharm Australia. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb_oISNN5OMgQc0vB4zCWLjWbvdJNqyvzelybqTDZfaEPpjVqfMXoeQM2m9GqY93yROFHPsCQTbxNQGCDb3GW2ZCsUzXaDu_p0zp7uF10n_AY80XUJ7h7W-nB4i3behn0K8vv7-T7VLrYNTwhnEwpQvC9oQ3rYur33mL4n41jyBFWWRcITo7ySb9BvF5xf50LcxM5BDQJy1MDR

- The Role of Mouse Models in Drug Discovery. (2025, March 20). Taconic Biosciences. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELuTbFS2qrSizDJX8UvVqEhf7ZP08frNTGRVmIIQOD1xaKRYrUIcfESvTwmK8oagu7wcJqSw8t8qKxfro8wDva5CFw6PxP3Do_7i9sIuWn5UzEF8lCndDwtyhAGSx17J0Mbo_1a0p2LgS1OIB1Y1UGbwHpyQNBW18Q

- FDA Requirements for Preclinical Studies. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF36GGPGyy-HwCnTPp8C8diZZbHhqfdo1ySndef2cGGusr45-S4IUsheasILhHFq2oaCcMg8BGw79kDiHc-1hdJIPQ05Y2A-uDf9dnATk_4aVdY6b845wEYBSsInAFJzYRooYOK5CHFGAoakrH3gg1ngWM_07awzrwKBg==

- Chapter 7. Pharmacokinetics of Oral Absorption. (n.d.). AccessPharmacy - McGraw Hill Medical. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwbnEBI1nFQS11tcIFEnpOGN6kwj8zoOTXsnhq4YKWMPFZ5ce2rxQ-ldI0oBdrwd3Oj1ekOpuWUMl-09ABQ5RDqzl28CB9MtcuBbxgqKoa_DrHyeGjyNtgh371wfJCuZmY0RZKzh-PskqIxbHroD2zNw1_aW6oi63YXYK1QVvVf61zYCZUroxb1f0=

- Oral versus Intravenous Absorption. (n.d.). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYDkM1Osd2IYDQPGqX5LpzSBrybclr50BgWLv8mtUZoLJOzbs0iNRkfDT7q1AopIIzx80TZOxE7tnkUhdSlMkIQKQIaB8_A_HXVqhV8hzBKxh6u6JbzTGEg7NCUp7KFWfwvfS4hq3i4Ep6Mrb-shxkfaW3iJCP63JUf2xAZaqZckTZ6gbHRP-Qy8U5HLoqQ54=

- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025, March 18). MDPI. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7pwc9Gs4jFeDiKqYfxo5yQL09f6qDPaqfUkcFvwzmFkJVQja7XAkgwnWHWGsdDF6NYGpYXDQY6d1Cmoqs156C9SDEKDO4a-iAZelGjo4niKODEWW5AcNL_N68pRbqfqIB8Q==

- Medication Routes of Administration. (2023, August 23). StatPearls - NCBI Bookshelf - NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd5L_EYjJ3VO3Qif-RlPYP6Zlk27r5iTCtOrdPeoO2yArzApasnYCN2J5P5ZhNB9L1w5UyKEPYe8h_-Lcu1PRSfW42sJtuDJOVz5RZ5rBQ5VWLBWveLof5cnhLRQ6y1AByferxzsMEpQ==

- Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. (n.d.). PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXHb3nsg9lqcgsgi0Z-s9_PUZono1e57IRThtYCQLMFIInqgjPOgmQCJ4kkvhrrOAjL9_tNMq8HvSbqZGG9EmRnkdSszZ4nvdCBcVjspXfW30T2OeFT3y9JdnJgu8jpQ13a2M=

- Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3orhXsQN6MXVeuaqt2C6AeYtxIq0mNyeCnTbh8ei7wZTyn9SqPzK3zC8okuUzSQQBNwnphaXhIfmRyHUcBIwQZjz5zpaCV5lt93ZzlXCkY3s3vPmxUQY84R_2Xi5TWIgC7H0xH43FiEx2yLpj5kpOFd9zkbaQoOh7-8t2-o0eHqGmah_R9pqM8TyS-OA=

- Step 2: Preclinical Research. (2018, January 4). FDA. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGe0hMcmFcjiH9cM7ks-4ZgMo0_8_cm-OdpwjnbHSbtue5vIcB4r83j2qnTrfo-snl6OqO-ra5uRV7YuejmSrS5LB6xcN2xNdzAUwcftDWtjSZ-seA3lcG25t6AeyPH8KyJWX-tKRMmctc8IC9cY1tA9mLUjgZi_Tf_Na5i1oiDzlH8F-2mejmylLi8Q==

- Pharmacokinetic Analysis of Compounds Instilled into the Mouse Lung: Study with In Vivo Electron Spin Resonance Spectroscopy and Nitroxyl Spin Probes as Model Drugs. (2026, February 19). PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcwn0od0AsTbWbSPTIQjVOZHcX0gn2_dCsdsf6bbKORIw4uYztYqAbtYRcbtTTSOWV9t0ShwBMjff7xdENCKqb7mxHzIY67oE_gPcjm5POWmD5JNfL8h8bTJWVdY3uPVlgoHRQ

- Guidance for Industry. (n.d.). FDA. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB461QH8pGEsdog7hfr7em2KkTPVpcxmaCQTc9kG-IBCri5De8ZApiHNn5ZVrJ5p77iS95V85mZ4lQdEV6wL2CiJIsoPvAkXUplEl6I9Uk4pEGWMglZYSz64f4PrlBJjNzyeW1

- Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. (2020, December 30). MDPI. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtitAm_r24ZsHMJWd-2L_rk2fETs-OwfYJ95Lc20CCDgnnrKcJ4ysRGpXIkbZ5UHVF4n244pTj3jyyVUJIRVX2afaSSv0EzoWvLJLT-YytiNmxlDbAIxl1FYPysGmSCQl7KA==

- Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. (n.d.). FDA. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWARzout-CHlXa5xP_FzZgvTQCBNZqMf0Lxbqo9ub9LlUGLUQehEu3-qBlBQrPsjJKMYQYTF0Fa1TTpQgCPn_cAfWOgUrYf1OM5Id_STJu2-zzUBtI28w7VeMuhFcDyz7QhyA=

- (PDF) New Insights into the Toxicokinetics of 3,4-Dichloroaniline in Early Life Stages of Zebrafish (Danio rerio). (2025, October 16). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiw6wZmEwZGYgX_FVfRUz9FNoCgL0EPuHsvGjg1teDGfVknsYLJLZvN3nVUc_dzAhbh4-pbZULuMZfCcfXTFKCGfZfbkiEu2KjXsC-RfI-z06prXxnlh5SDT5DwaES9UHuSI0aGN7x3ij1xUBfh-33nuT-3KmTRYn70O6L1-kBAWrFK-8izIQmEUQfc8D-fYTBYLnZUJ39sJfMGg9vsU2UB9-VEEt_2PCI_C635tveO3i_o3scuTtzgVHtfwYwajlks3Ld4XdcYBBrUyrMG6vrRCDUKrmzcQ==

- Drug Pharmacokinetics Determined by Real-Time Analysis of Mouse Breath. (2025, April 12). Fossiliontech. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ5thF5TZ_HyljJIPOar14IWIqKOwJQ8U6Cx4LzWVuUEOiukXc5VpSolq_cttAWqXfeNFTStbbKrIcmXBXqBRUdXAp3TYMLrslUFjWYS6c36-J6RBpW6YA4Em9mj_KI2eajN53z98-ZTWdUanXfbvVc_s6q_pWGs9QO8nYnqPuoIYjEYnwqnNwREJNZsxUVvAyVz90hHeGgJLo2_Lxqte211MNnNFdBm3eZC2hO0CR53U=

- Dichloroaniline. (n.d.). Wikipedia. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeR1wdNb6Q6VUDEKcxox2tFzpdGDGPx_B_pG-1e6y2-ahC-iX7Rz52SJpyJ-CpYGR0FD2C7YabsWhVltz_ht2PKPvZZ18CsnXufddBKfLv0immyeGi-yN1gAzUvOK2nyY4uAF8ojfQgg==

- Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Agent, Dacarbazine, in Rats. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyF234IixvUHfUvKvv81EfozA5d69Bv4JIbl2BhBukIBpdtQFU1ZgmQ8H3UQViAvinTG69LCLDjj7vf2zvi_pw4Qsjp7QenFP_GbrP5HCeog7vZPMd5_mgZNwb279yZza41-l_y5nZtJIf-dK7H4uh15asEXM5NKac1OAn0i_kRA==

- Acute Effects of 3,4-dichloroaniline on Biomarkers and Spleen Histology of the Common Goby Pomatoschistus Microps. (2006, March 15). PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5m8wtXklQvlqwAeRK8Dz-fuvSdMm0UCymoMOBOhSkLIxGa1Vj8ECYrG_x1qACUo-th0X7UBUD6jvCdrjDCRNoy-c12GVFDM_gxOavTMgMDsTxNPqtvZChcoqO-V28Rwl_H8Pl

Sources

- 1. Pharmacokinetics of Drugs Following IV Bolus, IV Infusion, and Oral Administration | IntechOpen [intechopen.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Dichloroaniline - Wikipedia [en.wikipedia.org]

- 4. karger.com [karger.com]

- 5. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 6. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]

- 7. mdpi.com [mdpi.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. biomere.com [biomere.com]

- 11. Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Step 2: Preclinical Research | FDA [fda.gov]

- 13. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the difference between IV and PO pharmacokinetic studies? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Sparse sampling for assessment of drug exposure in toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. doshisha.repo.nii.ac.jp [doshisha.repo.nii.ac.jp]

- 21. resolvemass.ca [resolvemass.ca]

- 22. pmda.go.jp [pmda.go.jp]

- 23. bioanalysisforum.jp [bioanalysisforum.jp]

- 24. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 26. walshmedicalmedia.com [walshmedicalmedia.com]

- 27. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. aplosanalytics.com [aplosanalytics.com]

- 29. jove.com [jove.com]

- 30. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Cytotoxicity and Potential Off-Target Effects of 3,4-Dichloro-N-(3-propoxybenzyl)aniline

Forward

In the landscape of modern drug discovery and chemical safety assessment, a thorough understanding of a compound's cellular and molecular interactions is paramount. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the cytotoxicity and potential off-target effects of the novel compound, 3,4-Dichloro-N-(3-propoxybenzyl)aniline. While direct experimental data for this specific molecule is not extensively available in public literature, this document will leverage established principles of toxicology and pharmacology, drawing parallels from the known biological activities of its core chemical scaffold, 3,4-dichloroaniline (DCA), to provide a robust framework for its characterization.

This guide is intended for researchers, scientists, and drug development professionals. It is designed to be a practical and intellectually rigorous resource, moving beyond mere protocol recitation to explain the causal reasoning behind experimental choices. Our objective is to empower you to design and execute a scientifically sound evaluation of this, and similar, novel chemical entities.

Introduction to 3,4-Dichloro-N-(3-propoxybenzyl)aniline: A Structural Perspective

3,4-Dichloro-N-(3-propoxybenzyl)aniline is a synthetic organic compound with the molecular formula C16H17Cl2NO.[1] Its structure is characterized by a 3,4-dichloroaniline core linked to a 3-propoxybenzyl group. The dichloroaniline moiety is a well-documented toxicophore, known to be a metabolite of several herbicides and an industrial chemical with recognized toxic properties.[2][3][4] The presence of this core structure immediately raises considerations regarding potential cytotoxicity and necessitates a thorough investigation.

The addition of the 3-propoxybenzyl group modifies the physicochemical properties of the parent DCA, such as lipophilicity and steric bulk, which can significantly influence its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets. Therefore, a comprehensive assessment must consider both the known hazards associated with the DCA core and the unique properties conferred by the N-substituent.

Foundational Cytotoxicity Assessment: A Multi-Parametric Approach

The initial step in characterizing a novel compound is to determine its intrinsic cytotoxicity. A multi-parametric approach, employing a battery of in vitro assays, is essential to obtain a holistic view of the compound's effects on cell health.[5][6] These assays are designed to be rapid, cost-effective, and amenable to high-throughput screening, providing a crucial first pass in risk assessment.[5][6]

Cell Viability and Metabolic Activity Assays

These assays measure parameters indicative of a healthy, proliferating cell population. A reduction in these parameters upon compound treatment suggests a cytotoxic or cytostatic effect.

-

MTT/MTS/XTT Assays: These colorimetric assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product. The intensity of the color is directly proportional to the number of viable cells. The MTS assay, in particular, is noted for its rapidity and sensitivity.[5]

-

ATP-Based Assays: The intracellular concentration of ATP is a sensitive indicator of cell health, as it is rapidly depleted in necrotic or apoptotic cells. Luminescence-based assays that quantify ATP levels provide a highly sensitive measure of cell viability.

Cell Membrane Integrity Assays

Loss of plasma membrane integrity is a hallmark of necrotic cell death.[7]

-

Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon membrane damage.[2][7] Measuring the enzymatic activity of LDH in the supernatant provides a quantitative measure of cytotoxicity.[7]

-

Vital Dyes: Dyes such as trypan blue or propidium iodide are excluded by the intact membranes of live cells but can penetrate the compromised membranes of dead cells.[7] These are often used for direct cell counting via microscopy or for quantitative analysis with flow cytometry.

Apoptosis Assays

Apoptosis, or programmed cell death, is a distinct mechanism of cell death that can be induced by chemical compounds.

-

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Fluorometric or colorimetric assays that measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm an apoptotic mechanism.

-

Annexin V Staining: In early apoptosis, phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to phosphatidylserine and can be fluorescently labeled to detect apoptotic cells via flow cytometry or fluorescence microscopy.

Table 1: Summary of Recommended Primary Cytotoxicity Assays

| Assay Type | Parameter Measured | Principle | Advantages |

| Metabolic Activity | |||

| MTT/MTS/XTT | Mitochondrial dehydrogenase activity | Colorimetric | High-throughput, sensitive[5] |

| ATP Assay | Intracellular ATP levels | Luminescence | Highly sensitive |

| Membrane Integrity | |||

| LDH Release | Lactate dehydrogenase in supernatant | Enzymatic, colorimetric | Quantitative measure of necrosis[7] |

| Vital Dyes (e.g., Trypan Blue) | Membrane permeability | Dye exclusion | Simple, direct visualization |

| Apoptosis | |||

| Caspase Activity | Activity of caspase enzymes | Fluorometric/Colorimetric | Mechanistic insight into apoptosis |

| Annexin V Staining | Phosphatidylserine externalization | Flow cytometry/Microscopy | Early indicator of apoptosis |

Experimental Workflow: Foundational Cytotoxicity Screening

Caption: A streamlined workflow for initial cytotoxicity assessment.

Investigating Potential Off-Target Effects: A Systems-Level Approach

Beyond overt cytotoxicity, a compound's interaction with unintended biological targets can lead to adverse effects or provide opportunities for drug repurposing.[8] The early identification of off-target interactions is a critical step in drug development, with the potential to mitigate a significant portion of clinical trial failures.[8]

Computational and Ligand-Based Approaches

-

Chemical Similarity and Machine Learning: Computational methods can predict potential off-target interactions by comparing the chemical structure of the compound of interest to databases of known ligands for various targets.[9] Machine learning models trained on large datasets of compound-target interactions can also be employed to predict the likelihood of binding to a panel of off-targets.[9][10]

-

Target-Centric (Structure-Based) Approaches: If the three-dimensional structures of potential off-targets are known, molecular docking simulations can be used to predict the binding affinity and mode of interaction of 3,4-Dichloro-N-(3-propoxybenzyl)aniline.[9]

Experimental Off-Target Profiling

-

Protein Microarrays: This technology allows for the high-throughput screening of a compound against a large panel of purified proteins immobilized on a solid support.[8] This can provide a broad overview of the compound's binding profile across the proteome.[8]

-

Kinase Panel Screening: Given that kinases are a large and druggable protein family, and are common off-targets, screening the compound against a panel of kinases is a standard practice in drug discovery.

-

Phenotypic Screening: This approach involves testing the compound in a variety of cell-based assays that report on the activity of specific signaling pathways.[11][12] An unexpected activity in one of these assays can point towards an off-target effect.[11][12]

Logical Framework for Off-Target Investigation

Caption: A two-pronged approach for identifying off-target effects.

Mechanistic Insights and Advanced Characterization

Once initial cytotoxicity and off-target profiles are established, further experiments can be designed to elucidate the underlying mechanisms of action.

Elucidating the Mechanism of Cytotoxicity

If the initial assays suggest a specific mode of cell death, further investigation is warranted. For example, if apoptosis is indicated, Western blotting for key apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP) can provide more detailed mechanistic information. If necrosis is suspected, markers of cellular stress, such as reactive oxygen species (ROS) production, can be measured.

Validating Off-Target Interactions

Putative off-targets identified through screening should be validated using orthogonal, lower-throughput assays. For example, if a kinase is identified as a potential off-target, an in vitro kinase activity assay can be used to confirm direct inhibition and determine the IC50 value. For receptor binding, radioligand binding assays can be employed.

Conclusion and Future Directions

The comprehensive evaluation of 3,4-Dichloro-N-(3-propoxybenzyl)aniline's cytotoxicity and off-target effects is a critical undertaking for any research or development program involving this compound. The multi-faceted approach outlined in this guide, which combines in vitro cytotoxicity assays, computational prediction, and experimental off-target profiling, provides a robust framework for a thorough and scientifically sound investigation.

Given the known toxicity of the 3,4-dichloroaniline core, a cautious and systematic approach is warranted. The insights gained from these studies will be invaluable in guiding future development, whether for therapeutic applications or for assessing environmental and human health risks.

References

-

Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link].

-

Martin, E. J., et al. (2020). Empowering drug off-target discovery with metabolic and structural analysis. PMC - NIH. Available at: [Link].

-

MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. Available at: [Link].

-

Bender, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Drug Metabolism and Disposition, 47(9), 999-1008. Available at: [Link].

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. Available at: [Link].

-

EAG Laboratories. In Vitro Cytotoxicity Testing. Available at: [Link].

-

MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. ResearchGate. Available at: [Link].

-

Sivakumar, P. M., et al. (2022). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC. Available at: [Link].

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link].

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link].

-

PubChem. 3,4-Dichloroaniline. Available at: [Link].

-

Oliveira, R., et al. (2006). Acute Effects of 3,4-dichloroaniline on Biomarkers and Spleen Histology of the Common Goby Pomatoschistus Microps. PubMed. Available at: [Link].

-

Ibrahim, F., et al. (2022). Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline. PMC. Available at: [Link].

-

Zafirah, Z., et al. (2021). Reproductive Toxicity of 3,4-dichloroaniline (3,4-DCA) on Javanese Medaka (Oryzias javanicus, Bleeker 1854). PMC. Available at: [Link].

Sources

- 1. 1040689-15-3 | 3,4-Dichloro-N-(3-propoxybenzyl)aniline | Tetrahedron [thsci.com]

- 2. Acute effects of 3,4-dichloroaniline on biomarkers and spleen histology of the common goby Pomatoschistus microps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]

- 6. kosheeka.com [kosheeka.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]

- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Metabolic Degradation Pathways of 3,4-Dichloro-N-(3-propoxybenzyl)aniline in Liver Microsomes

Executive Summary

The compound 3,4-Dichloro-N-(3-propoxybenzyl)aniline (CAS 1040689-15-3) presents a complex metabolic profile driven by three distinct structural liabilities: a highly lipophilic 3-propoxy ether, an N-benzyl secondary amine, and a deactivated 3,4-dichlorophenyl ring. For drug development professionals and toxicologists, understanding the hepatic clearance of this molecule is critical. Its degradation in liver microsomes not only dictates its pharmacokinetic half-life but also triggers the release of 3,4-dichloroaniline (DCA)—a potent toxicophore associated with severe methemoglobinemia and myelotoxicity[1][2]. This whitepaper deconstructs the predictive Phase I metabolic pathways of this compound, provides a self-validating experimental framework for in vitro microsomal stability testing, and outlines the mechanistic enzymology driving its biotransformation.

Structural Deconstruction & Enzymatic Hotspots

To accurately predict the metabolic fate of 3,4-Dichloro-N-(3-propoxybenzyl)aniline, we must analyze its functional moieties through the lens of cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) active site chemistry:

-

The 3-Propoxybenzyl Moiety: Alkoxy ethers are classic substrates for CYP-mediated O-dealkylation. Similar to the well-documented metabolism of alkoxyresorufin probes, the linear propoxy chain is highly susceptible to cleavage by hepatic CYPs (predominantly CYP1A2, CYP2C9, and CYP3A4), acting as a primary driver of intrinsic clearance[3].

-

The Secondary Amine & N-Benzyl Linkage: Benzylamines undergo rapid N-dealkylation via Cα-H abstraction, a process heavily favored by the stabilization of the resulting radical/carbocation at the benzylic position[4]. Concurrently, the secondary amine nitrogen serves as a soft nucleophile, making it a prime target for N-oxidation by FMOs and specific CYPs[5][6].

-

The 3,4-Dichloroaniline Moiety: The strong electron-withdrawing nature of the two chlorine atoms severely deactivates the phenyl ring toward direct electrophilic aromatic hydroxylation. However, once liberated via N-dealkylation, the resulting 3,4-dichloroaniline (DCA) undergoes rapid N-hydroxylation to form a reactive species responsible for oxidizing hemoglobin to methemoglobin[1].

Core Metabolic Pathways in Liver Microsomes

The degradation of 3,4-Dichloro-N-(3-propoxybenzyl)aniline in human liver microsomes (HLM) is driven by three competing Phase I pathways.

Pathway A: CYP450-Driven O-Dealkylation

Mechanism: The reaction initiates via hydrogen abstraction at the α-carbon of the propoxy group by the high-valent Iron-Oxo (Compound I) species of the CYP450 enzyme. Following oxygen rebound, the unstable hemiacetal intermediate rapidly collapses. Products: 3,4-Dichloro-N-(3-hydroxybenzyl)aniline (a phenol ready for Phase II glucuronidation) and propanal.

Pathway B: CYP450-Driven N-Dealkylation

Mechanism: CYP enzymes catalyze the oxidation of the benzylic carbon (Cα) adjacent to the secondary amine. The resulting carbinolamine intermediate is chemically unstable in aqueous physiological buffers and spontaneously hydrolyzes[4]. Products: 3-Propoxybenzaldehyde and 3,4-dichloroaniline (DCA). The generation of DCA represents a severe toxicological liability due to its known myelotoxic effects[2].

Pathway C: FMO/CYP-Mediated N-Oxidation

Mechanism: Unlike CYPs which favor carbon-centered oxidation, Flavin-containing monooxygenases (predominantly FMO3 in the liver) utilize a stable hydroperoxyflavin intermediate to directly transfer an oxygen atom to the nucleophilic secondary amine nitrogen[7]. Products: N-Hydroxy-3,4-dichloro-N-(3-propoxybenzyl)aniline. This hydroxylamine can undergo further oxidation to a reactive nitrone species.

Fig 1: Primary microsomal degradation pathways of 3,4-Dichloro-N-(3-propoxybenzyl)aniline.

Quantitative Data Analysis

The table below summarizes the predicted kinetic distribution and toxicological weight of each primary degradation pathway based on structural homology to established xenobiotics.

| Metabolic Pathway | Primary Metabolite Formed | Putative Catalyzing Enzyme(s) | Predicted Relative Clearance Contribution | Toxicological Concern |

| O-Dealkylation | 3,4-Dichloro-N-(3-hydroxybenzyl)aniline | CYP1A2, CYP2C9, CYP3A4 | High (~45%) | Low (Forms stable phenol for Phase II clearance) |

| N-Dealkylation | 3,4-Dichloroaniline (DCA) | CYP2B6, CYP3A4, CYP2C19 | High (~40%) | Severe (Methemoglobinemia, Myelotoxicity) |

| N-Oxidation | N-Hydroxy-3,4-dichloro-N-(3-propoxybenzyl)aniline | FMO3, CYP3A4 | Moderate (~15%) | Moderate (Potential for reactive nitrone formation) |

Experimental Methodology: Microsomal Stability & Metabolite ID

To empirically validate these pathways, a highly controlled, self-validating in vitro assay is required. The following protocol is designed not just to measure degradation, but to prove enzymatic causality while ruling out chemical instability.

Step-by-Step Protocol

Step 1: Preparation of the Incubation Matrix

-

Action: Prepare a suspension of pooled human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

-

Causality: A protein concentration of 0.5 mg/mL balances the need for sufficient enzyme titer to detect low-turnover metabolites while minimizing non-specific protein binding, which can artificially lower the free fraction of the highly lipophilic parent drug. The pH 7.4 buffer and Mg²⁺ are absolute biochemical requirements for optimal CYP450 structural integrity and efficient electron transfer from NADPH-cytochrome P450 reductase.

Step 2: Substrate Spiking & System Validation Controls

-

Action: Spike 3,4-Dichloro-N-(3-propoxybenzyl)aniline into the matrix to a final concentration of 1 µM. Ensure total organic solvent (e.g., DMSO) remains ≤0.1% v/v. Setup parallel incubations for a Positive Control (e.g., Verapamil) and a Negative Control (Minus-NADPH).

-

Causality: Utilizing a 1 µM substrate concentration ensures the reaction operates well below the Michaelis constant ( Km ), maintaining the first-order kinetics necessary for accurate intrinsic clearance ( CLint ) calculations. Keeping DMSO ≤0.1% prevents solvent-induced inhibition of CYP3A4. The Minus-NADPH control is critical to prove that degradation is strictly enzyme-mediated and not a result of chemical hydrolysis in the buffer.

Step 3: Thermal Equilibration & Initiation

-

Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Causality: Pre-incubation eliminates thermal lag, ensuring enzymes are at physiological temperature before the reaction begins. NADPH is the obligate electron donor; its addition acts as the precise "Time Zero" trigger for the catalytic cycle.

Step 4: Kinetic Sampling and Quenching

-

Action: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., 10 ng/mL Tolbutamide).

-

Causality: The 3:1 organic-to-aqueous ratio combined with the rapid temperature drop instantly denatures the microsomal proteins, halting metabolism at exact timepoints. This also precipitates the proteins, protecting the downstream LC-MS/MS column from fouling. The IS normalizes extraction recovery and corrects for any mass spectrometer injection variability.

Step 5: LC-HRMS/MS Analysis

-

Action: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C. Analyze the supernatant using Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS).

-

Causality: High-resolution mass spectrometry (providing exact mass measurements with <5 ppm error) is strictly required to distinguish isobaric metabolites. For example, distinguishing between FMO-mediated N-oxidation (+15.9949 Da) and CYP-mediated aromatic hydroxylation (+15.9949 Da) relies heavily on exact mass fragmentation patterns (MS/MS) rather than just parent ion mass.

References

-